molecular formula C30H32N4O8S B4303598 N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide

Cat. No.: B4303598
M. Wt: 608.7 g/mol
InChI Key: DELVCDFUSRACBL-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyano, diethoxy, and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce amines

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with cyano, diethoxy, and methoxy functional groups. Examples include:

  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea
  • N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)urea

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8S/c1-6-39-25-12-20(17-31)22(15-27(25)41-8-3)33-30(35)19-10-11-24(38-5)29(14-19)43(36,37)34-23-16-28(42-9-4)26(40-7-2)13-21(23)18-32/h10-16,34H,6-9H2,1-5H3,(H,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELVCDFUSRACBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC(=C(C=C3C#N)OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide
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N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide
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N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide
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N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 5
N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide
Reactant of Route 6
N-(2-cyano-4,5-diethoxyphenyl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide

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